

Application Notes and Protocols: The Role of Trimethyl Orthobenzoate in Nintedanib Synthesis

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Compound of Interest

Compound Name: *Trimethyl orthobenzoate*

Cat. No.: B1683259

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nintedanib is a potent small-molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.^[1] Its synthesis is a multi-step process involving the formation of key intermediates. **Trimethyl orthobenzoate** (CAS 707-07-3) plays a crucial role as a versatile building block in this synthesis.^{[2][3]} It is primarily used in a condensation reaction to form a critical enol ether intermediate, which is a precursor to the final Nintedanib molecule. This document outlines the function of **trimethyl orthobenzoate** in the synthesis of Nintedanib, provides detailed experimental protocols, and presents relevant quantitative data.

Role of Trimethyl Orthobenzoate

In the synthesis of Nintedanib, **trimethyl orthobenzoate** serves as a key reagent for the formation of a pivotal intermediate by reacting with an oxindole derivative. The most common synthetic route involves the condensation of a 6-methoxycarbonyl-substituted oxindole with **trimethyl orthobenzoate**.^{[1][4]} This reaction is typically performed in the presence of acetic anhydride.

The functions of **trimethyl orthobenzoate** and acetic anhydride in this key step are twofold:

- Formation of the Methylene Bridge: **Trimethyl orthobenzoate** reacts with the activated methylene group at the C3 position of the oxindole ring to form a methoxyphenylmethylene group.[5][6]
- Activation of the Oxindole Scaffold: Acetic anhydride acts as both a solvent and a reagent, leading to the N-acetylation of the oxindole. This acetylation activates the molecule for the condensation reaction with **trimethyl orthobenzoate**.[1][4][7]

The resulting intermediate, often referred to as an "enol ether" or a "methylene" derivative, is then reacted with the aniline side chain in a subsequent step to yield Nintedanib.[4][6]

Experimental Protocols

Below are detailed methodologies for the key condensation reaction involving **trimethyl orthobenzoate** in the synthesis of a Nintedanib intermediate. The protocols are based on published synthetic routes.[7]

Protocol 1: Synthesis of Methyl-1-(chloroacetyl)-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate

This protocol details the reaction of a chloroacetyl-substituted oxindole with **trimethyl orthobenzoate** in toluene.

Materials:

- Methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate
- Toluene
- Acetic anhydride
- Trimethyl orthobenzoate**
- Ethyl acetate

Procedure:

- Suspend Methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate (12.0 g, 0.045 mol) in toluene (60 ml) at ambient temperature.
- Add acetic anhydride (16.2 g, 0.157 mol) to the suspension.
- Heat the mixture to reflux (not less than 104°C).
- Add **trimethyl orthobenzoate** (20.0 g, 0.108 mol) over a period of 40-60 minutes.
- Maintain heating at reflux for 3 hours. During this time, volatile components of the reaction mixture can be distilled off and replaced with fresh toluene to maintain a constant volume.
- Cool the mixture to 0-5°C and stir for 1 hour.
- Isolate the solid product by filtration.
- Wash the solid sequentially with toluene (14 ml) and a mixture of toluene (8 ml) and ethyl acetate (8 ml).
- Dry the product to obtain the desired intermediate as fawn or yellow crystals.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of the key Nintedanib intermediate using **trimethyl orthobenzoate**.

Table 1: Reaction Conditions and Yields for the Synthesis of Nintedanib Intermediate

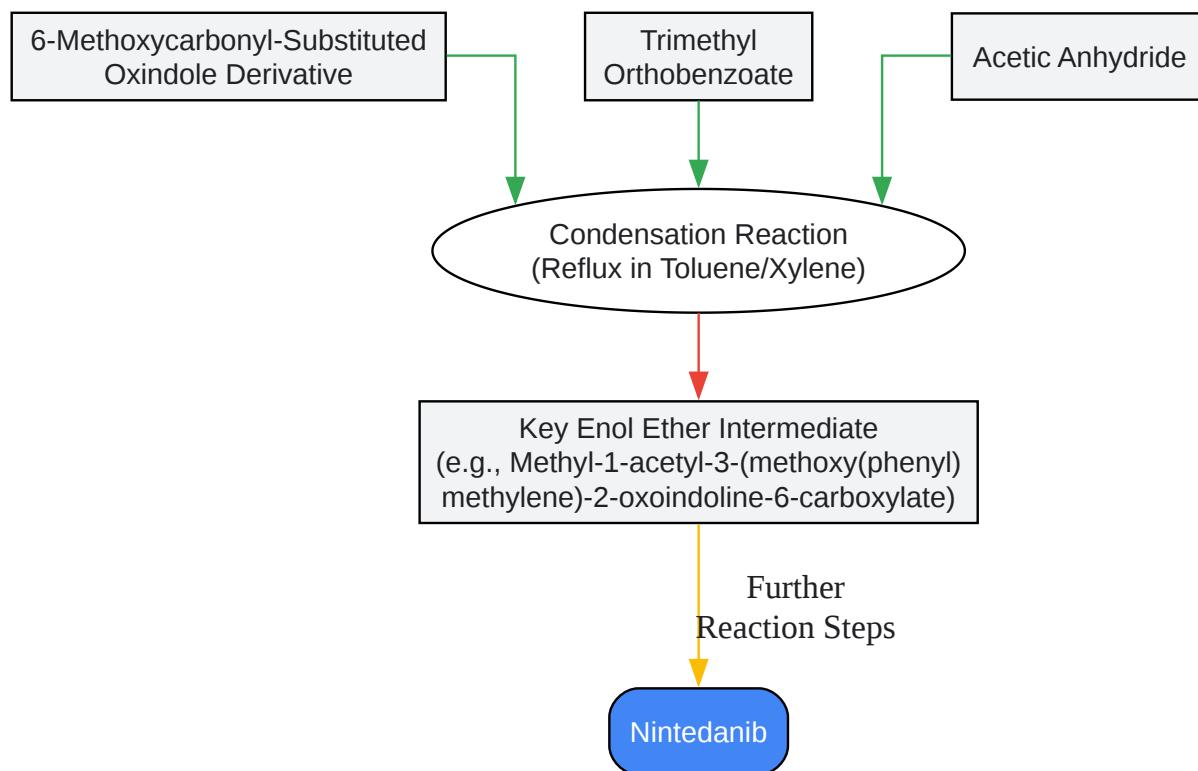
Starting Material	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate	Toluene	Reflux (≥ 104)	3	87.3	[7]
Methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate	Xylene	Reflux	4	81.0	[7]
4-(benzyl acetate-2-yl)-3-nitrobenzoate	Acetic Anhydride	Reflux	8	71.4	[6]
2-oxoindole-6-methyl formate	Toluene	120-125	5	48.9	[8]
2-oxoindole-6-methyl formate	Xylene	120-130	>5	79.29	[8]

Table 2: Molar Ratios of Reactants

Starting Material	Molar Ratio (Starting Material : Trimethyl Orthobenzoate : Acetic Anhydride)	Reference
Methyl-1-(chloroacetyl)-2-oxoindoline-6-carboxylate	1 : 2.4 : 3.5	[7]
4-(R acetate-2-yl)-3-nitrobenzoate	1 : 3-5	[6][9]
2-oxoindole-6-methyl formate	1 : (Not Specified) : 4.4	[8]
2-oxoindole-6-methyl formate	1 : (Not Specified) : 9	[8]

Visualizations

Diagram 1: Synthesis of a Key Nintedanib Intermediate



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Caption: Reaction pathway for the synthesis of a key Nintedanib intermediate.

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